molecular formula C22H23N3O3 B11131334 4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11131334
M. Wt: 377.4 g/mol
InChI Key: CYRXOVMVIWNDLT-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while reduction can produce tetrahydroquinazolines .

Scientific Research Applications

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-(2-methylpropyl)-1,5-dioxo-N-phenyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-15(2)14-24-20(27)17-10-6-7-11-18(17)25-19(26)12-13-22(24,25)21(28)23-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28)

InChI Key

CYRXOVMVIWNDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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